1,1'-(Ethene-1,1-diyl)bis(4-nitrobenzene)
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Overview
Description
1,1-Bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two nitrophenyl groups attached to a central ethene moiety. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(4-nitrophenyl)ethene can be synthesized through the reaction of para-nitrotoluene with potassium hydroxide in the presence of a catalytic amount of para-benzoquinone. The reaction is carried out in methanol at low temperatures, typically around 0°C, with continuous stirring and aeration using a fish tank aerator. The reaction mixture is then filtered, and the product is purified through recrystallization from benzene .
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(4-nitrophenyl)ethene are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of catalytic quantities of para-benzoquinone and controlled reaction conditions ensures high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly with nitrite ions in polar aprotic solvents.
Common Reagents and Conditions
Reduction: Raney Nickel and hydrogen are commonly used for the reduction of nitro groups to amino groups.
Substitution: Sodium nitrite in polar aprotic solvents like dimethyl sulfoxide (DMSO) is used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 1,1-bis(4-aminophenyl)ethene.
Substitution: The products depend on the specific nucleophile used, but common products include substituted ethene derivatives.
Scientific Research Applications
1,1-Bis(4-nitrophenyl)ethene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Bis(4-nitrophenyl)ethene involves its interaction with various molecular targets and pathways:
Reduction: The nitro groups are reduced to amino groups, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-nitrophenyl)ethane: Similar in structure but with a single bond between the phenyl groups and the ethane moiety.
1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane: Contains additional chlorine atoms, leading to different reactivity and applications.
Bisphenol A derivatives: Structurally similar but with different functional groups, leading to distinct biological and chemical properties.
Uniqueness
1,1-Bis(4-nitrophenyl)ethene is unique due to its specific structural arrangement, which allows for diverse chemical reactions and applications in various fields. Its ability to undergo reduction and substitution reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
10605-46-6 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-nitro-4-[1-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c1-10(11-2-6-13(7-3-11)15(17)18)12-4-8-14(9-5-12)16(19)20/h2-9H,1H2 |
InChI Key |
ZOIKEPJLVPNIEP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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